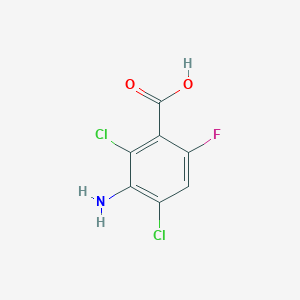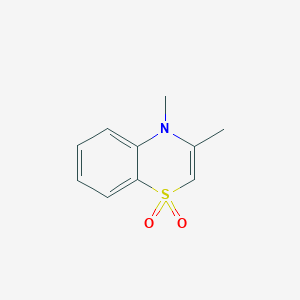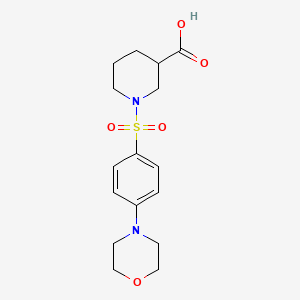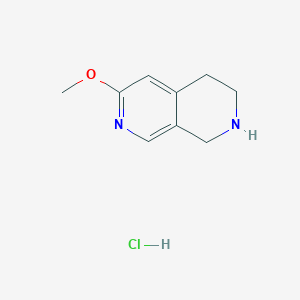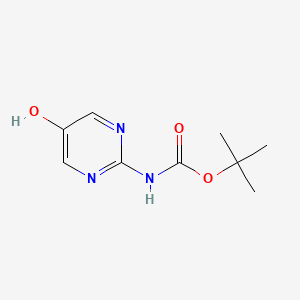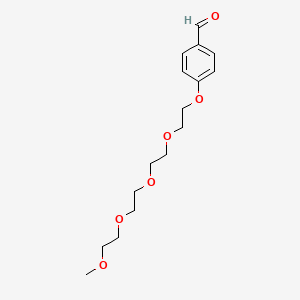
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)-
Vue d'ensemble
Description
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- is an organic compound with the molecular formula C16H24O6 and a molecular weight of 312.36 g/mol . This compound is characterized by the presence of a benzaldehyde moiety attached to a polyether chain, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
The synthesis of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- typically involves the reaction of benzaldehyde with a polyether chain containing multiple ethylene oxide units. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the proper formation of the desired product . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Analyse Des Réactions Chimiques
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- involves its interaction with molecular targets such as enzymes and receptors. The polyether chain allows for unique binding interactions, which can influence the compound’s biological activity. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- include other benzaldehyde derivatives and polyether compounds. For example:
Benzaldehyde, 4-(2,5,8,11-tetraoxadodec-1-yloxy)-: This compound has a shorter polyether chain, which may affect its reactivity and applications.
Benzaldehyde, 4-(3,6,9,12,15-pentaoxapentadec-1-yloxy)-: This compound has a longer polyether chain, potentially leading to different chemical and biological properties.
The uniqueness of Benzaldehyde, 4-(3,6,9,12-tetraoxatridec-1-yloxy)- lies in its specific polyether chain length, which can influence its solubility, reactivity, and interactions with other molecules .
Propriétés
IUPAC Name |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-6-7-19-8-9-20-10-11-21-12-13-22-16-4-2-15(14-17)3-5-16/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPTYEGOHOHWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622193 | |
| Record name | 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197513-69-2 | |
| Record name | 4-[(2,5,8,11-Tetraoxatridecan-13-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)
![[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride](/img/structure/B3049116.png)
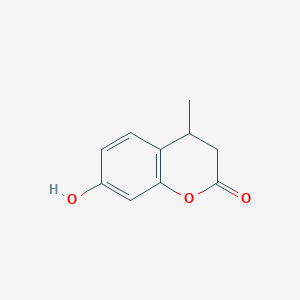
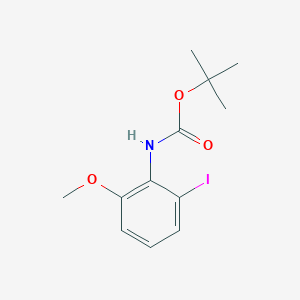
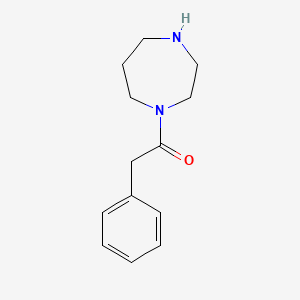
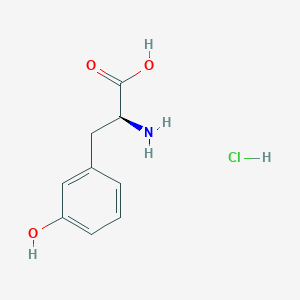
![3-Bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3049124.png)
